Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is a chemical compound with the CAS number 1956322-15-8 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are related to this compound, involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Scientific Research Applications
Catalytic Applications
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation, affording unsymmetrical NCN′ pincer palladacycles. These compounds have been characterized in solid state and evaluated for catalytic applications, demonstrating good activity and selectivity. The research indicates their potential in catalysis, where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, have been synthesized and characterized. These complexes have shown significant anticancer activity against various human cancerous cell lines, indicating the potential for therapeutic applications (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes of pyridoxal Schiff bases have demonstrated enhanced cellular uptake with selectivity and remarkable photocytotoxicity. Such complexes have shown significant potential in cancer treatment, exploiting the light-induced generation of reactive oxygen species to induce cell death in cancer cells, highlighting a novel approach for targeted cancer therapy (Basu et al., 2015).
Photoluminescence Properties
Synthesis and investigation of photophysical properties of compounds like tri-(2-picolyl) amine-modified triarylborane have revealed their ability to distinguish cyanide and fluoride anions in aqueous solutions through different fluorogenic responses. This indicates their utility in the development of sensitive and selective sensors for environmental and biological applications (Zhang et al., 2019).
High Glass Transition and Thermal Stability
Polyimides containing pyridine and derived from novel diamine monomers have been developed, showing high glass transition temperatures, excellent thermal stability, and solubility in organic solvents. These materials exhibit promising properties for advanced applications in electronics and aerospace industries due to their outstanding mechanical, thermal, and optical characteristics (Wang et al., 2008).
Properties
IUPAC Name |
pyridin-4-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10;;/h1-8,12H,17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDZNACCGIKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.